molecular formula C9H14Cl2N2O2 B2436239 2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid;dihydrochloride CAS No. 2567495-17-2

2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid;dihydrochloride

Cat. No.: B2436239
CAS No.: 2567495-17-2
M. Wt: 253.12
InChI Key: MUZWIXHKFIJIHD-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid dihydrochloride is a chemical compound with the CAS Number: 2567495-17-2 . It is available from various suppliers, including Sigma-Aldrich and Enamine .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid dihydrochloride can be represented by the Inchi Code: 1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 . This code provides a unique representation of the compound’s molecular structure .

Scientific Research Applications

Synthesis of Nicotinic Acid Based Pseudopeptides

Researchers Ovdiichuk et al. (2015) developed a synthesis method involving nicotinic acid based amino acid units bearing an amidoxime function on the pyridine ring. This synthesis used 2-cyanonicotinic acid coupled with methyl esters of l-α-amino acids, leading to the creation of pseudopeptides similar to 2-amino-2-methyl-3-pyridin-2-ylpropanoic acid; dihydrochloride (Ovdiichuk et al., 2015).

Metal Analysis in Environmental and Pharmaceutical Samples

Belin and Gülaçar (2005) utilized a compound structurally related to 2-amino-2-methyl-3-pyridin-2-ylpropanoic acid; dihydrochloride, specifically methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, as an ion-pairing reagent for the separation and determination of common metal ions. This method was successfully applied in the analysis of various metals in pharmaceutical vitamin preparations and water samples (Belin & Gülaçar, 2005).

Synthesis of Novel Pyridine 2-Sulfides

Reddy et al. (2004) synthesized novel pyridine 2-sulfides, involving a compound related to 2-amino-2-methyl-3-pyridin-2-ylpropanoic acid; dihydrochloride. These compounds, including 2-[amino acid ester/bis-(2-chloroethyl)amino]-6-methyl-4H-1,3,2-dioxaphosphorino(5,4-b)pyridine 2-sulfides, were characterized for potential bioactivity, indicating a broader scope of chemical and pharmaceutical research applications (Reddy et al., 2004).

Photochemical Dimerization Studies

Taylor and Kan (1963) conducted research on the photochemical dimerization of compounds including 2-aminopyridines, which are structurally related to 2-amino-2-methyl-3-pyridin-2-ylpropanoic acid; dihydrochloride. This study contributed to understanding the chemical and physical properties of these dimers, highlighting their potential in various scientific applications (Taylor & Kan, 1963).

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-pyridin-2-ylpropanoic acid dihydrochloride is currently unknown. The mechanism of action for a compound typically describes how it interacts with biological systems, but this information may not be available for all compounds .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Properties

IUPAC Name

2-amino-2-methyl-3-pyridin-2-ylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-9(10,8(12)13)6-7-4-2-3-5-11-7;;/h2-5H,6,10H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZWIXHKFIJIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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